molecular formula C6H12BaO14P2 B213151 barium(2+);(2-carboxy-2-hydroxyethyl) phosphate CAS No. 22457-55-2

barium(2+);(2-carboxy-2-hydroxyethyl) phosphate

Cat. No.: B213151
CAS No.: 22457-55-2
M. Wt: 507.43 g/mol
InChI Key: CBJGUYOIDKQFCO-UHFFFAOYSA-L
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Description

barium(2+);(2-carboxy-2-hydroxyethyl) phosphate: is a compound that combines glyceric acid with barium phosphate Glyceric acid is a three-carbon sugar acid, while barium phosphate is a salt formed from barium and phosphoric acid

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Glycerol: Glyceric acid can be synthesized by the oxidation of glycerol. A typical oxidant used is nitric acid, but catalytic oxidations have also been developed.

    Formation of Barium Salt: To form glyceric acid 3-(barium phosphate), glyceric acid is reacted with barium phosphate under controlled conditions. The reaction typically involves mixing aqueous solutions of glyceric acid and barium phosphate, followed by precipitation and purification of the resulting compound.

Industrial Production Methods: Industrial production of glyceric acid involves the microbial oxidation of glycerol. Acetic acid bacteria, such as Gluconobacter species, are commonly used for this purpose. The process involves optimizing the initial glycerol concentration and aeration rate to achieve high yields of glyceric acid .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glyceric acid can undergo further oxidation to produce tartronic acid.

    Reduction: Reduction of glyceric acid can yield glycerol.

    Esterification: Glyceric acid can react with alcohols to form esters.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, oxygen with catalysts.

    Reducing Agents: Hydrogen gas with metal catalysts.

    Esterification Reagents: Alcohols and acid catalysts.

Major Products:

    Tartronic Acid: Formed by the oxidation of glyceric acid.

    Glycerol: Formed by the reduction of glyceric acid.

    Esters: Formed by the esterification of glyceric acid with alcohols.

Mechanism of Action

Molecular Targets and Pathways: barium(2+);(2-carboxy-2-hydroxyethyl) phosphate exerts its effects through its involvement in metabolic pathways. In glycolysis, glyceric acid derivatives are intermediates that play a role in energy production. The compound interacts with enzymes such as phosphoglycerate kinase and phosphoglycerate mutase, facilitating the conversion of 3-phosphoglycerate to 2-phosphoglycerate .

Comparison with Similar Compounds

Uniqueness: barium(2+);(2-carboxy-2-hydroxyethyl) phosphate is unique due to its combination of glyceric acid and barium phosphate, which imparts distinct chemical and physical properties. This combination allows for specific applications in scientific research and industry that are not possible with the individual components alone.

Properties

CAS No.

22457-55-2

Molecular Formula

C6H12BaO14P2

Molecular Weight

507.43 g/mol

IUPAC Name

barium(2+);2-hydroxy-3-phosphonooxypropanoate

InChI

InChI=1S/2C3H7O7P.Ba/c2*4-2(3(5)6)1-10-11(7,8)9;/h2*2,4H,1H2,(H,5,6)(H2,7,8,9);/q;;+2/p-2

InChI Key

CBJGUYOIDKQFCO-UHFFFAOYSA-L

SMILES

C(C(C(=O)O)O)OP(=O)([O-])[O-].[Ba+2]

Canonical SMILES

C(C(C(=O)[O-])O)OP(=O)(O)O.C(C(C(=O)[O-])O)OP(=O)(O)O.[Ba+2]

22457-55-2

Pictograms

Acute Toxic

Origin of Product

United States

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